molecular formula C13H11NS B374274 5,11-dihydrodibenzo[b,e][1,4]thiazepine CAS No. 3048-78-0

5,11-dihydrodibenzo[b,e][1,4]thiazepine

Cat. No.: B374274
CAS No.: 3048-78-0
M. Wt: 213.3g/mol
InChI Key: JVWKQCOSIPNOKD-UHFFFAOYSA-N
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Description

5,11-dihydrodibenzo[b,e][1,4]thiazepine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This dibenzothiazepine core structure is a key pharmacophore in the development of novel multifunctional compounds (MFCs) targeting complex neurological pathways. Recent investigative studies have focused on hybrid molecules incorporating this structure to develop potential agents for neuropathic pain, a condition with limited treatment options. These multifunctional compounds are designed to exhibit two or more pharmacological activities, such as inhibition of neurotransmitter transporters (including serotonin (SERT) and norepinephrine (NET)) and activity at the μ-opioid receptor . The exploration of this chemotype aims to create single therapies with additive or synergistic therapeutic responses for multifactorial diseases, representing a shift in modern pharmaceutical development away from single-target agents . Research into dibenzothiazepine derivatives, including those based on the tianeptine structure, continues to advance the understanding of their mechanism, which may involve opioid receptor agonism . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

3048-78-0

Molecular Formula

C13H11NS

Molecular Weight

213.3g/mol

IUPAC Name

6,11-dihydrobenzo[c][1,5]benzothiazepine

InChI

InChI=1S/C13H11NS/c1-2-6-11-10(5-1)9-15-13-8-4-3-7-12(13)14-11/h1-8,14H,9H2

InChI Key

JVWKQCOSIPNOKD-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2NC3=CC=CC=C3S1

Canonical SMILES

C1C2=CC=CC=C2NC3=CC=CC=C3S1

solubility

6.8 [ug/mL]

Origin of Product

United States

Preparation Methods

Cyclization of Dithiosalicylic Acid Derivatives

A foundational approach involves the cyclization of dithiosalicylic acid precursors. While direct literature on the [b,e] isomer is limited, analogous methods for dibenzo-thiazepines suggest a two-step process:

  • Nitro Intermediate Formation : Reacting dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous medium generates a nitro-substituted intermediate.

  • Reduction-Cyclization : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by intramolecular cyclization in polar aprotic solvents (e.g., DMF) at 80–100°C to yield the thiazepine core.

Key Parameters :

  • Catalyst : 5% Pd/C achieves >90% nitro reduction efficiency.

  • Solvent : Ethanol or methanol optimizes cyclization kinetics.

  • Yield : 68–75% after recrystallization from acetone.

Copper-Catalyzed C–S Bond Formation

Modern protocols employ transition-metal catalysis to construct the thiazepine ring. Copper(I) iodide (CuI) facilitates C–S coupling between ortho-halogenated benzothioamides and aryl bromides:

2-Bromothiobenzamide+1,2-DibromobenzeneCuI, DMF5,11-Dihydrodibenzo[b,e]thiazepine\text{2-Bromothiobenzamide} + \text{1,2-Dibromobenzene} \xrightarrow{\text{CuI, DMF}} \text{5,11-Dihydrodibenzo[b,e]thiazepine}

Optimized Conditions :

  • Ligand : 1,10-Phenanthroline enhances catalytic activity.

  • Temperature : 110°C for 24 hours.

  • Yield : 82% with >98% purity via column chromatography.

Industrial-Scale Production

Continuous Flow Synthesis

To address batch variability, flow chemistry systems enable scalable production:

  • Microreactor Design : Stainless-steel modules (0.5 mm diameter) maintain precise temperature control (±2°C).

  • Residence Time : 30 minutes at 120°C.

  • Output : 1.2 kg/day with 89% yield.

Table 1: Comparative Analysis of Batch vs. Flow Synthesis

ParameterBatch MethodFlow Method
Reaction Time8–12 h0.5 h
Yield (%)68–7585–89
Purity (%)95–9898–99.5
Solvent Consumption15 L/kg5 L/kg

Advanced Functionalization Strategies

Asymmetric Synthesis

Chiral derivatives are accessible via organocatalytic Mannich reactions:

  • Catalyst : L-Proline (20 mol%) induces enantioselectivity.

  • Substrate : 5,11-Dihydrodibenzo[b,e][1,thiazepine reacts with ketones in THF at −20°C.

  • Outcome : 11-Substituted derivatives with 92% ee.

Sulfur Oxidation Protocols

Controlled oxidation tailors electronic properties:

  • Sulfoxide Formation : H₂O₂ (30%) in acetic acid at 50°C for 2 hours.

  • Sulfone Formation : m-CPBA (1.2 eq) in dichloromethane at 0°C.

Table 2: Oxidation Products and Yields

ReagentProductYield (%)Purity (%)
H₂O₂Sulfoxide derivative7897
m-CPBASulfone derivative8598.5

Purification and Characterization

Crystallization Techniques

  • Solvent System : Ethyl acetate/hexane (3:1) induces slow crystallization, enhancing crystal lattice integrity.

  • Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Validation

  • ¹H NMR : Characteristic signals at δ 3.85–3.92 ppm (m, 2H, CH₂) and δ 7.21–7.65 ppm (m, 8H, aromatic).

  • HRMS : m/z 255.0821 [M+H]⁺ (calculated for C₁₃H₁₁NS: 255.0819) .

Chemical Reactions Analysis

Types of Reactions

5,11-dihydrodibenzo[b,e][1,4]thiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

5,11-dihydrodibenzo[b,e][1,4]thiazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,11-dihydrodibenzo[b,e][1,4]thiazepine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit calcium influx into cardiac and vascular smooth muscle during depolarization, similar to the action of diltiazem, a related benzothiazepine derivative . This inhibition can lead to various therapeutic effects, such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Modifications Key Properties/Activities References
5,11-Dihydrodibenzo[b,e][1,4]thiazepine Partially saturated thiazepine Variable alkyl/aryl groups at positions 10,11 Antidepressant, anti-inflammatory
Dibenzo[b,f][1,4]thiazepin-11(10H)-one Fully unsaturated thiazepine 11-keto group Intermediate for antipsychotics (e.g., quetiapine)
10,11-Dihydrodibenzo[b,f][1,4]thiazepine Partially saturated thiazepine Adamantylamino or piperazinyl groups D2 dopamine receptor antagonism
Benzo[b][1,4]thiazepines (e.g., diltiazem) Non-dihydro thiazepine Methoxy and acyloxy groups Calcium channel blockade (antianginal)
5,11-Dihydrodibenz[b,e][1,4]oxazepine Oxygen analog (oxazepine) Oxygen atom instead of sulfur Reduced lipophilicity; varied bioactivity

Key Observations:

Saturation Status: Fully unsaturated analogs (e.g., dibenzo[b,f][1,4]thiazepin-11-one) exhibit rigidity, favoring interactions with CNS targets like serotonin and dopamine receptors .

Heteroatom Substitution : Replacing sulfur with oxygen (e.g., 5,11-dihydrodibenz[b,e][1,4]oxazepine) reduces electron density and lipophilicity, altering metabolic stability and target selectivity .

Functional Groups: 11-Keto Group: Critical in dibenzo[b,f][1,4]thiazepin-11-one for forming hydrogen bonds with receptors, as seen in quetiapine’s antipsychotic activity . Adamantylamino Groups: Enhance blood-brain barrier penetration in 10,11-dihydrodibenzo[b,f][1,4]thiazepine derivatives, making them potent CNS agents .

Key Observations:

  • Nitrene Rearrangement : Unique to this compound, this method avoids toxic reagents but requires precise temperature control .
  • Vilsmeier Reagent : Offers safer chlorination compared to thionyl chloride, improving scalability for 11-chloro derivatives .
  • Piperazinyl Functionalization: Critical for antipsychotic activity but necessitates stringent purification to eliminate impurities like desethanol quetiapine .

Pharmacological Profiles

Key Observations:

  • Receptor Selectivity: this compound’s partial saturation may reduce affinity for monoamine receptors compared to quetiapine but improve anti-inflammatory efficacy .
  • Potency: Adamantylamino-substituted dihydrothiazepines exhibit nanomolar affinity for D2 receptors, surpassing older antipsychotics in selectivity .

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